molecular formula C21H16N2 B8386091 2-(4-Methylphenyl)-4-phenylquinazoline CAS No. 16112-44-0

2-(4-Methylphenyl)-4-phenylquinazoline

Cat. No.: B8386091
CAS No.: 16112-44-0
M. Wt: 296.4 g/mol
InChI Key: BHDMLWMBGYVTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C21H16N2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

16112-44-0

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

2-(4-methylphenyl)-4-phenylquinazoline

InChI

InChI=1S/C21H16N2/c1-15-11-13-17(14-12-15)21-22-19-10-6-5-9-18(19)20(23-21)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

BHDMLWMBGYVTQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 7.9 g portion of 2-aminobenzophenone, 4.7 g of 4-methylbenzonitrile and 2.0 g of 60% sodium hydride were suspended in 40 ml of THF and heated at 60° C. with stirring for 2 hours. After completion of the reaction, the reaction mixture was allowed to cool and the precipitate was collected by filtration, thus giving 5.7 g of 2-(4-methylphenyl)-4-phenylquinazoline as a crude product. Then 4.4 g of the compound thus obtained, 2.7 g of NBS and 0.2 g of benzoyl peroxide were suspended in 50 ml of carbon tetrachloride and refluxed with heating for 2 hours. The reaction mixture was allowed to cool and 20 ml of diethyl ether was added thereto. The crystals precipitated were separated by filtration. The filtrate was concentrated under reduced pressure. The residue was recrystallized from chloroform-n-hexane to provide 1.9 g of 2-(4-bromomethylphenyl)-4-phenylquinazoline as colorless needles. Then 1.9 g of the crystals thus obtained were suspended in 10 ml of triethyl phosphite and heated with stirring at 130° C. for 2 hours. After completion of the reaction, an excess of triethyl phosphite was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (eluent: chloroform: n-hexane=1:1) and recrystallized from diethyl ether-n-hexane to provide 0.2 g of the objective compound as colorless needles. Table 1 shows the structure and physical property (melting point) of the compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
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2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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